molecular formula C19H21N3O2 B14937978 3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)propan-1-one

3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)propan-1-one

Cat. No.: B14937978
M. Wt: 323.4 g/mol
InChI Key: FZOKNAXREHOTIH-UHFFFAOYSA-N
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Description

“3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)propan-1-one” is a complex organic compound that features both an oxazole and a beta-carboline moiety. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)propan-1-one” typically involves multi-step organic reactions. The oxazole ring can be synthesized through cyclization reactions involving nitriles and aldehydes, while the beta-carboline moiety can be prepared via Pictet-Spengler reactions involving tryptamines and aldehydes. The final step would involve coupling these two moieties under specific conditions, such as using a base and a coupling agent.

Industrial Production Methods

Industrial production of such complex molecules often involves optimizing the reaction conditions to maximize yield and purity. This can include the use of high-throughput screening to identify the best catalysts, solvents, and temperatures for each step of the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the beta-carboline moiety.

    Reduction: Reduction reactions could be used to modify the oxazole ring or the carbonyl group.

    Substitution: Various substitution reactions can be performed on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Halogenation reagents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, compounds with beta-carboline moieties are often studied for their potential neuroprotective and anticancer properties.

Medicine

Medicinally, such compounds could be investigated for their potential as therapeutic agents in treating neurological disorders or cancers.

Industry

In industry, these compounds might be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action for compounds containing beta-carboline and oxazole moieties often involves interaction with specific molecular targets such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(1,2,3,4-tetrahydro-beta-carbolin-2-yl)propan-1-one
  • 3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(1,3,4,9-tetrahydro-beta-carbolin-3-yl)propan-1-one

Uniqueness

The unique combination of the oxazole and beta-carboline moieties in “3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)propan-1-one” may confer distinct biological activities and chemical properties that are not observed in similar compounds.

Properties

Molecular Formula

C19H21N3O2

Molecular Weight

323.4 g/mol

IUPAC Name

3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)propan-1-one

InChI

InChI=1S/C19H21N3O2/c1-12-14(13(2)24-21-12)7-8-19(23)22-10-9-16-15-5-3-4-6-17(15)20-18(16)11-22/h3-6,20H,7-11H2,1-2H3

InChI Key

FZOKNAXREHOTIH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)CCC(=O)N2CCC3=C(C2)NC4=CC=CC=C34

Origin of Product

United States

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